Predicted Basicity (pKa): Extreme Electron Deficiency Differentiates from Mono- and Di-Fluorinated Analogs
The predicted pKa of 2,3-Difluoro-6-(trifluoromethyl)aniline is -0.82, a value that is substantially more acidic than other commonly used fluorinated aniline intermediates. This extreme electron deficiency directly impacts its reactivity as a nucleophile and the properties of its derivatives .
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | -0.82 (Predicted) |
| Comparator Or Baseline | 4-(Trifluoromethyl)aniline: pKa 10.2 (Predicted/Experimental); Aniline: pKa 4.6 (Experimental); 2-Fluoroaniline: pKa 3.2 (Experimental); 2,3-Difluoroaniline: pKa ≈ 2.7 (Predicted) |
| Quantified Difference | Approximately 3-10 pKa units lower (more acidic) than comparators |
| Conditions | Predicted values from ACD/Labs or similar software. The pKa of aniline and simple fluorinated analogs are well-established experimental values. |
Why This Matters
A lower pKa dictates a lower nucleophilicity of the amine, which is a critical design parameter for controlling reaction selectivity and preventing unwanted side reactions during drug synthesis.
